molecular formula C9H9NO2 B1270960 4-Aminocinnamic acid CAS No. 2393-18-2

4-Aminocinnamic acid

Cat. No. B1270960
CAS RN: 2393-18-2
M. Wt: 163.17 g/mol
InChI Key: JOLPMPPNHIACPD-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminocinnamic acid is an organic compound with the molecular formula C9H9NO2 . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Synthesis Analysis

An eco-friendly and simple strategy has been developed to fabricate long-term antibacterial cellulose-based materials using 4-Aminocinnamic acid. Initially, cellulose fibers (CFs) were modified by sodium periodate (NaIO4) generating dialdehyde cellulose fibers (DCFs). Afterward, the 4-aminocinnamic acid was chemically grafted onto the DCFs yielding antibacterial CFs through Schiff base reaction .


Molecular Structure Analysis

The molecular structure of 4-Aminocinnamic acid consists of a benzene ring conjugated to a propanoic acid .


Chemical Reactions Analysis

In the process of fabricating antibacterial cellulose-based materials, 4-Aminocinnamic acid is chemically grafted onto the DCFs through a Schiff base reaction .


Physical And Chemical Properties Analysis

4-Aminocinnamic acid is a white crystalline powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 378.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Application 1: Antibacterial Cellulose-Based Materials

  • Methods of Application : The cellulose fibers were initially modified by sodium periodate (NaIO4) to generate dialdehyde cellulose fibers (DCFs). The 4-aminocinnamic acid was then chemically grafted onto the DCFs through a Schiff base reaction to yield antibacterial CFs .
  • Results or Outcomes : The 4-aminocinnamic acid-modified DCFs exhibited excellent antibacterial activity against S. aureus and E. coli, with inhibition ratios greater than 99.6% and 99.0%, respectively. The modified CFs maintained a 99% antibacterial ratio after two months of exposure to the air environment .

Application 2: High-Temperature Resistant Water-Soluble Polymers

  • Summary of Application : 4-Aminocinnamic acid is used in the synthesis of high-performance water-soluble polymers. These polymers have a wide range of applications from engineering materials to biomedical plastics .
  • Methods of Application : An amino acid-derived building block, 4,4’-diamino-α-truxillate dianion (4ATA 2−), that induces water solubility in high-performance polymers was designed. Polyimides containing 4ATA 2− units are intrinsically water-soluble and are processed into films cast from an aqueous solution .
  • Results or Outcomes : The resulting polyimide films exhibit exceptional transparency and extremely high thermal stability. The films can be made insoluble in water by simple post-treatment using weak acid or multivalent metal ions such as calcium .

Safety And Hazards

4-Aminocinnamic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .

Future Directions

The use of 4-Aminocinnamic acid in the synthesis of high-performance biopolymers such as polyamides and polyimides presents a promising future direction . Additionally, its application in the fabrication of long-term antibacterial cellulose-based materials is another exciting prospect .

properties

IUPAC Name

(E)-3-(4-aminophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLPMPPNHIACPD-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870966
Record name (2E)-3-(4-Aminophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminocinnamic acid

CAS RN

2393-18-2, 17570-30-8
Record name p-Aminocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2393-18-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1780
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(4-Aminophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-aminocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Aminocinnamic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW9877G4G4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Cyclobranyl ester of p-nitrocinnamic acid (165.0 g, 0.268 mole) prepared according to the procedure of Example 103 was suspended in a mixture of acetic acid (1.5 l) and tetrahydrofuran (2 l). To the suspension were added 6N-HCl-dioxane (125 ml) and zinc powder (165 g) and the mixture was stirred at 20° C. for 2 hours. Then the reaction mixture was filtered to remove zinc powder. The filtrate was concentrated under reduced pressure, and the residue was extracted with chloroform. The extracts were washed successively with water and saturated aqueous NaHCO3, then dried, and concentrated in vacuo. The residual crystals were recrystallized from chloroform-ethanol (1:3, v/v), giving cyclobranyl ester of p-aminocinnamic acid (119.2 g), in a 75.9% yield. m.p. 206°-207° C.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
165 g
Type
catalyst
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminocinnamic acid
Reactant of Route 2
4-Aminocinnamic acid
Reactant of Route 3
Reactant of Route 3
4-Aminocinnamic acid
Reactant of Route 4
Reactant of Route 4
4-Aminocinnamic acid
Reactant of Route 5
Reactant of Route 5
4-Aminocinnamic acid
Reactant of Route 6
Reactant of Route 6
4-Aminocinnamic acid

Citations

For This Compound
289
Citations
P Suvannasara, S Tateyama, A Miyasato… - …, 2014 - ACS Publications
… Here, we developed biobased PIs from bioavailable aromatic diamines, which were photodimers of 4-aminocinnamic acid (4ACA) derived from genetically manipulated Escherichia coli…
Number of citations: 114 pubs.acs.org
K Takada, S Karikome, S Dwivedi, T Kaneko - ECS Transactions, 2018 - iopscience.iop.org
… , polyimides [2,3], polyamides [4], and polyureas [5], which were highly heat resistant bio-based plastics, have been synthesized by microbial production of 4aminocinnamic acid …
Number of citations: 9 iopscience.iop.org
Q Duan, P Shi, J Huo, M Wang, X Lv, D Yang, S Li… - Cellulose, 2023 - Springer
… Afterward, the 4-aminocinnamic acid was chemically grafted onto the DCFs yielding … Therefore, grafting 4-aminocinnamic acid onto the CFs endowed the CFs with robust and sustained …
Number of citations: 0 link.springer.com
S d'Agostino, E Boanini, D Braga… - Crystal Growth & …, 2018 - ACS Publications
… Before discussing the photochemical behavior of the salts obtained by reaction of 4-aminocinnamic acid (1) with H 2 SO 4 and HClO 4 , we will describe the previously unknown crystal …
Number of citations: 13 pubs.acs.org
HR Kricheldorf, N Probst - High Performance Polymers, 1995 - journals.sagepub.com
A photoreactive and mesogenic dicarboxylic acid was prepared from 4-aminocinnamic acid and trimellitic anhydride. Its dichloride was polyeondensed with isosorbide and …
Number of citations: 39 journals.sagepub.com
J Phanthuwongpakdee, S Babel… - ACS Sustainable …, 2020 - ACS Publications
… Recently a bio-based polymer has been developed from the monoamine, 4-aminocinnamic acid (4ACA), a compound obtained from the fermentation of glucose by genetically …
Number of citations: 3 pubs.acs.org
NB Chanh, C Courseille, R Duplessix… - … Crystals and Liquid …, 1990 - Taylor & Francis
… The crystal structure at room temperature of the complexe salt 4-aminocinnamic acid cadmium chloride (HOOC-CH=CH-(C,H,)-NH,), CdCI, has been solved by X-ray diffraction method. …
Number of citations: 9 www.tandfonline.com
HR Kricheldorf, N Probst, M Gurau… - Macromolecules, 1995 - ACS Publications
A dicarboxylic acid which served as a mesogen in all poly (ester-imide) s was prepared from 4-aminocinnamic acid and trimellitic anhydride. The acid chloride of this monomer was …
Number of citations: 35 pubs.acs.org
HR Kricheldorf, N Probst, C Wutz - Macromolecules, 1995 - ACS Publications
A series of homopoly (ester-imide) s was prepared by polycondensation of a, ai-dihydroxy-alkanes and the dichloride of 4-aminocinnamic acid trimellitimide. Upon moderate or rapid …
Number of citations: 24 pubs.acs.org
K Teranishi - Biochemical and Biophysical Research …, 2017 - Elsevier
… 4-aminocinnamic acid was found to inhibit light production in the living gills. The concentrations of trans-4-aminocinnamic acid … concentration of trans-4-aminocinnamic acid. Moreover, …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.